molecular formula C10H15N B12870943 1-(5-Methylcyclopent-1-en-1-yl)-2,5-dihydro-1H-pyrrole

1-(5-Methylcyclopent-1-en-1-yl)-2,5-dihydro-1H-pyrrole

Cat. No.: B12870943
M. Wt: 149.23 g/mol
InChI Key: GOBIDIFPPURJCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-Methylcyclopent-1-en-1-yl)-2,5-dihydro-1H-pyrrole is an organic compound that features a unique structure combining a cyclopentene ring with a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Methylcyclopent-1-en-1-yl)-2,5-dihydro-1H-pyrrole can be achieved through several synthetic routes. One common method involves the reaction of 5-methylcyclopent-1-en-1-yl lithium with 2,5-dihydro-1H-pyrrole under controlled conditions. The reaction typically requires an inert atmosphere and low temperatures to ensure the stability of the intermediates and the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

1-(5-Methylcyclopent-1-en-1-yl)-2,5-dihydro-1H-pyrrole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(5-Methylcyclopent-1-en-1-yl)-2,5-dihydro-1H-pyrrole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(5-Methylcyclopent-1-en-1-yl)-2,5-dihydro-1H-pyrrole involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(5-Methylcyclopent-1-en-1-yl)-2,5-dihydro-1H-pyrrole is unique due to its combination of a cyclopentene ring with a pyrrole ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C10H15N

Molecular Weight

149.23 g/mol

IUPAC Name

1-(5-methylcyclopenten-1-yl)-2,5-dihydropyrrole

InChI

InChI=1S/C10H15N/c1-9-5-4-6-10(9)11-7-2-3-8-11/h2-3,6,9H,4-5,7-8H2,1H3

InChI Key

GOBIDIFPPURJCA-UHFFFAOYSA-N

Canonical SMILES

CC1CCC=C1N2CC=CC2

Origin of Product

United States

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